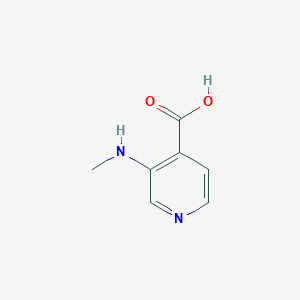

3-(Methylamino)isonicotinic Acid

描述

Significance of Pyridine (B92270) Scaffolds in Modern Chemical and Medicinal Science

The pyridine ring, a six-membered heterocyclic compound structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, is a fundamental scaffold in chemistry. wikipedia.org This nitrogen-bearing heterocycle is a key component in over 7,000 existing drug molecules and serves as a precursor for a wide array of pharmaceuticals and agrochemicals. rsc.orgrsc.org Its importance is underscored by its presence in numerous FDA-approved drugs, where it can significantly influence the pharmacological profiles of bioactive molecules. rsc.orgdovepress.com

The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry because of its ability to interact with various biological targets. rsc.orgresearchgate.net This versatility has led to the development of pyridine-containing therapeutic agents with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.comresearchgate.net The pyridine ring is also found in many essential natural products, such as vitamins (niacin and vitamin B6), coenzymes (NAD and NADP), and alkaloids. wikipedia.orgdovepress.com The adaptability of the pyridine structure allows for extensive chemical modifications, making it a highly sought-after building block in the design and synthesis of novel compounds with potential therapeutic utility. researchgate.net

Overview of Isonicotinic Acid Isomers and Their Research Relevance

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound featuring a pyridine ring substituted with a carboxylic acid group at the 4-position. wikipedia.org It is one of three structural isomers of pyridine carboxylic acid, the others being nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid). wikipedia.org

These isomers, while structurally similar, exhibit different chemical and biological properties, which dictates their specific applications in research and industry.

Isonicotinic Acid (Pyridine-4-carboxylic acid): Serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. chempanda.com Its derivatives are particularly notable, including isoniazid (B1672263), a primary drug used in the treatment of tuberculosis. chempanda.comresearchgate.net The isonicotinoyl core is also found in drugs with anti-inflammatory and other therapeutic activities. mdpi.com

Nicotinic Acid (Pyridine-3-carboxylic acid): Commonly known as niacin or vitamin B3, it is an essential human nutrient involved in cellular energy production and DNA repair. chempanda.com Its derivatives are vital components of coenzymes like NADH and NADPH. rsc.org

Picolinic Acid (Pyridine-2-carboxylic acid): This isomer is also utilized in chemical synthesis and has been explored for its biological activities.

The synthesis of these isomers is a topic of significant industrial and academic interest. For instance, isonicotinic acid can be produced on a commercial scale through the ammoxidation of 4-picoline (4-methylpyridine), followed by the hydrolysis of the resulting nitrile. wikipedia.org

| Isomer | Systematic Name | Position of Carboxyl Group | Key Relevance |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | 4 | Precursor for pharmaceuticals like isoniazid. wikipedia.orgchempanda.com |

| Nicotinic Acid | Pyridine-3-carboxylic acid | 3 | Essential nutrient (Vitamin B3), precursor to coenzymes. chempanda.com |

| Picolinic Acid | Pyridine-2-carboxylic acid | 2 | Used in chemical synthesis, explored for biological roles. |

Contextualizing 3-(Methylamino)isonicotinic Acid within Pyridine Chemistry Research

This compound is a specific derivative of isonicotinic acid. Its structure consists of the core isonicotinic acid framework with a methylamino group (-NHCH₃) substituted at the 3-position of the pyridine ring. As a research chemical, it is primarily used as a building block in organic synthesis. biosynth.com

While extensive, peer-reviewed research specifically detailing the synthesis and applications of this compound is not widely available in public literature, its chemical identity and properties can be characterized.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1461602-59-4 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Physical Form | Solid |

| Purity | Typically ≥97% |

Data sourced from chemical suppliers. sigmaaldrich.com

The presence of multiple functional groups—the carboxylic acid, the pyridine nitrogen, and the secondary amine—makes this compound a versatile intermediate for creating more complex molecules. Its structural relative, 3-Amino isonicotinic acid methyl ester, is noted as a key compound in pharmaceutical research, serving as an intermediate for synthesizing bioactive molecules, particularly in developing anti-tuberculosis agents. chemimpex.com Similarly, other substituted isonicotinic acids are used to prepare inhibitors for various enzymes, highlighting the potential of this class of compounds in drug discovery. mdpi.comscbt.com Therefore, this compound represents a valuable tool for chemists engaged in the synthesis of novel compounds for medicinal and materials science research.

Structure

3D Structure

属性

IUPAC Name |

3-(methylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSWDRAGEBOUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 3 Methylamino Isonicotinic Acid and Its Analogues

Established Synthetic Pathways to Pyridine (B92270) Carboxylic Acid Derivatives

The synthesis of pyridine carboxylic acids, the foundational structures for 3-(methylamino)isonicotinic acid, can be achieved through several established methods. These range from traditional, multi-step approaches to more contemporary, catalyzed reactions that offer improved efficiency and versatility.

Conventional Multistep Synthesis Approaches

Traditional methods for synthesizing pyridine carboxylic acid derivatives often involve multi-step sequences. These can include the construction of the pyridine ring from acyclic precursors, followed by functional group manipulations to introduce the carboxylic acid and other desired substituents. For instance, the Bohlmann-Rahtz pyridine synthesis allows for the preparation of polysubstituted pyridines from enamines and ethynyl (B1212043) ketones in a two-step process involving a Michael addition followed by cyclodehydration. youngin.com Another common strategy involves the modification of pre-existing pyridine rings. For example, the oxidation of alkylpyridines, such as the conversion of 4-methylpyridine (B42270) to isonicotinic acid, is a well-established industrial process. chemicalbook.comchempanda.com

These conventional methods, while reliable, can sometimes be lengthy and may require harsh reaction conditions.

Microwave-Assisted Synthetic Protocols

To address the limitations of conventional heating, microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of pyridine derivatives. youngin.comorganic-chemistry.org Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields. organic-chemistry.org For example, the Bohlmann-Rahtz synthesis of tri- and tetrasubstituted pyridines can be accomplished in a one-pot procedure under microwave conditions, offering a more efficient alternative to the traditional two-step method. youngin.comorganic-chemistry.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, highlighting its broad applicability. clockss.org The use of microwave assistance can also enable solvent-free reactions, contributing to greener chemical processes. organic-chemistry.org

Palladium-Catalyzed Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, offering a highly versatile and efficient means of forming carbon-carbon and carbon-nitrogen bonds. nih.gov The Suzuki coupling, for instance, which pairs organoboron compounds with organic halides, is widely used for the synthesis of biaryl compounds, including bipyridines. acs.org These reactions are known for their high yields and functional group tolerance. acs.org

Recent advancements in this area include the development of palladium-catalyzed C-H activation/cross-coupling reactions. rsc.orgacs.org This approach allows for the direct functionalization of pyridine C-H bonds, avoiding the need for pre-functionalized starting materials. For example, the cross-coupling of pyridine N-oxides with various organic halides or heterocycles provides a direct route to substituted pyridines. rsc.orgacs.org The choice of ligands and palladium precatalysts is crucial for the success of these reactions, with various systems being developed to cater to a broad range of substrates. nih.govacs.org

| Coupling Reaction | Catalyst System (Example) | Substrates (Example) | Key Features |

| Suzuki Coupling | Pd(PPh3)4 or Pd(dppb)Cl2 | Pyridylboronic acids and heteroaryl halides | High yields, good for synthesizing bipyridines. acs.org |

| C-H/C-H Cross-Coupling | Pd(OAc)2 with Ag2CO3 | Pyridine N-oxides and five-membered heterocycles | Regioselective, efficient for unsymmetrical biheteroaryls. rsc.org |

| C-H Activation/C-C Cross-Coupling | Pd catalyst | Pyridine N-oxides and alkyl bromides | Forms alkylated pyridine derivatives. acs.org |

Targeted Synthesis of this compound

The specific synthesis of this compound can be approached through several strategic routes, primarily involving the modification of a pre-formed pyridine ring.

Precursor-Based Strategies from Related Pyridine Carboxylic Acids (e.g., 3-aminoisonicotinic acid)

A common and logical approach to synthesizing this compound is to start from a closely related precursor, such as 3-aminoisonicotinic acid. bldpharm.com This strategy involves the selective methylation of the amino group. The direct methylation of 3-aminoisonicotinic acid would provide the most straightforward route. However, protecting the carboxylic acid group might be necessary to avoid side reactions during the methylation step.

Alternatively, one could start from isonicotinic acid itself. mdpi.comnih.govresearchgate.net A multi-step process could involve nitration of the pyridine ring, followed by reduction of the nitro group to an amino group, and subsequent methylation. The synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718) via a Hofmann rearrangement is a well-documented procedure and could be adapted. orgsyn.org

Another viable precursor is 3-nitropyridine (B142982). ntnu.no The amination of 3-nitropyridines can be achieved with high selectivity, followed by reduction and methylation to yield the target molecule. ntnu.no

| Precursor | Key Transformation Steps |

| 3-Aminoisonicotinic Acid | Direct methylation of the amino group. |

| Isonicotinic Acid | 1. Nitration of the pyridine ring. 2. Reduction of the nitro group. 3. Methylation of the amino group. |

| 3-Nitropyridine | 1. Amination. 2. Reduction of the nitro group. 3. Methylation of the amino group. |

Amination Reactions in the Pyridine Ring System

The introduction of an amino group onto the pyridine ring is a critical step in many synthetic routes to this compound and its analogs. Electrophilic amination of organometallic reagents derived from pyridines, such as organomagnesium or organozinc compounds, offers a direct method for introducing an amino group. umich.edu For instance, the reaction of a pyridyl Grignard reagent with an electrophilic aminating agent can lead to the formation of an aminopyridine. umich.edu

Another powerful technique is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the direct amination of nitro-activated pyridines. ntnu.no For example, 3-nitropyridine can be selectively aminated in the para position to the nitro group using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole. ntnu.no Oxidative amination of 3-nitropyridines in liquid ammonia (B1221849) can also be employed, although it may lead to a mixture of isomers. ntnu.no

A recently developed method involves a ring-opening, halogenation, and ring-closing sequence that transforms pyridines into reactive Zincke imine intermediates. chemrxiv.org These intermediates undergo highly regioselective amination reactions under mild conditions, providing a versatile route to 3-aminopyridines. chemrxiv.org

Functional Group Interconversions at the Isonicotinic Acid Moiety

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. imperial.ac.uk On the isonicotinic acid scaffold, these transformations are crucial for creating diverse analogues. The reactivity of the pyridine ring and its substituents can be strategically manipulated. For instance, alkyl groups on the pyridine ring can be oxidized to carboxylic acids. The oxidation of 3-methylpyridine (B133936) to nicotinic acid using dioxygen in the presence of metal catalysts is a well-established industrial process, highlighting a potential route for modifying alkyl-substituted isonicotinic acids. researchgate.net

The carboxylic acid group itself is a versatile handle for interconversion. It can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which then serve as activated intermediates for a variety of subsequent reactions. ub.edu These acid chlorides can be transformed into esters, amides, and other derivatives. Furthermore, the carboxylic acid can be reduced. Depending on the reducing agent used, it can be converted to a primary alcohol. Strong reducing agents like lithium aluminium hydride (LiAlH₄) are typically required for this transformation. youtube.com

Transformations can also be performed on other substituents attached to the pyridine ring. Halogen atoms, for example, are good leaving groups and can be displaced in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. vanderbilt.edu The specific conditions and feasibility of these interconversions depend heavily on the nature and position of other substituents on the ring.

Synthesis of Advanced Derivatives and Congeners of this compound

The synthesis of advanced derivatives from the core structure of this compound allows for the systematic exploration of structure-activity relationships. Key modifications focus on the methylamino group and the carboxylic acid functionality.

The secondary amine of the methylamino group offers a reactive site for further functionalization. One common modification is N-acylation, where the amine reacts with an acylating agent (such as an acid chloride or anhydride) to form an N-methyl amide. This transformation can increase the lipophilicity of the molecule, which may influence its biological membrane permeability. wjbphs.com

Another potential modification is further N-alkylation to yield a tertiary amine. While not explicitly detailed for this compound, the general principles of amine chemistry apply. The secondary amine can also participate in condensation reactions. For example, reactions with carbonyl compounds can lead to the formation of enamines or related structures, a strategy used in the chemical modification of other biologically active molecules. researchgate.net Such modifications introduce significant structural diversity, altering the steric and electronic properties of the original molecule.

The carboxylic acid group of this compound is readily converted into a variety of derivatives, most notably amides and hydrazides, which are prominent in many biologically active compounds. rsc.orgmdpi.com

Hydrazide Synthesis: Isonicotinic acid hydrazides are a well-studied class of compounds. wjbphs.com A primary synthetic route involves the hydrazinolysis of a corresponding ester derivative. For example, ethyl nicotinates can be refluxed with hydrazine (B178648) hydrate (B1144303) to produce nicotinic acid hydrazides in high yields. mdpi.com A more direct approach from the carboxylic acid involves activation followed by reaction with hydrazine. A general method utilizes Tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) to activate the carboxylic acid in the presence of triethylamine (B128534) (TEA), followed by the addition of hydrazine hydrate to yield the desired hydrazide. nih.gov

Amide Synthesis: The formation of an amide bond from a carboxylic acid is a fundamental transformation in medicinal chemistry. nih.gov Several methods exist to achieve this derivatization for isonicotinic acids.

Coupling Reagents: Classical coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are effective for coupling isonicotinic acid with various amines to form the corresponding amides. nih.gov

Activating Agents: The carboxylic acid can be activated with reagents like 2-bromo-1-methylpyridinium (B1194362) iodide. This activated intermediate then readily reacts with a primary or secondary amine to yield the amide. nih.gov

One-Pot Protocols: Modern synthetic methods provide efficient one-pot procedures. One such protocol uses deoxygenated amidation, where the carboxylic acid is coupled with an amine using sulfonyl hydrazides as reagents, offering a modular and straightforward path to diverse amides. rsc.org

The table below summarizes various synthetic methods for the derivatization of the carboxylic acid functionality.

| Derivative | Reagents & Conditions | Precursor | Reference |

| Hydrazide | Hydrazine hydrate, reflux | Ester | mdpi.com |

| Hydrazide | 1. TFFH, TEA, DMF; 2. Hydrazine hydrate | Carboxylic Acid | nih.gov |

| Amide | DCC, DMAP, Amine, DMF | Carboxylic Acid | nih.gov |

| Amide | 2-bromo-1-methylpyridinium iodide, Amine | Carboxylic Acid | nih.gov |

| Amide | Sulfonyl hydrazide, Amine (One-pot) | Carboxylic Acid | rsc.org |

| Monoamide | Cyclic carboxylic anhydride (B1165640) (e.g., succinic, phthalic) | Hydrazide | researchgate.netbuketov.edu.kz |

The presence, nature, and position of other substituents on the isonicotinic acid ring significantly impact the accessibility of synthetic routes and the scope of possible reactions. These effects are primarily electronic and steric in nature.

The reactivity of the carboxylic acid is influenced by substituents on the pyridine ring. Electron-withdrawing groups (such as halogens) increase the acidity of the carboxyl group, which can affect the conditions required for reactions like esterification or amidation. researchgate.net Conversely, electron-donating groups may decrease the reactivity of the carboxyl group towards nucleophilic attack. This substituent effect on acid reactivity has been observed to be more pronounced in aprotic solvents with higher polarity. researchgate.net

Substituents also affect the reactivity of the pyridine ring itself. An electron-withdrawing group makes the ring more electron-deficient and thus more susceptible to nucleophilic aromatic substitution, while making electrophilic substitution more difficult. For instance, the presence of lipophilic, electron-withdrawing halogen groups has been noted to improve the antimycobacterial activity of nicotinic acid derivatives, which may correlate with altered chemical reactivity and bioavailability. mdpi.com

Steric hindrance from bulky substituents, particularly those adjacent to the reactive centers (the carboxylic acid or the amino group), can impede the approach of reagents, potentially lowering reaction rates and yields. Therefore, the strategic placement of substituents is a critical consideration in designing synthetic routes for complex derivatives of this compound.

Computational and Theoretical Investigations of 3 Methylamino Isonicotinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric parameters of molecules. Density Functional Theory (DFT) is a particularly prominent method for investigating pyridine (B92270) derivatives, offering insights into their geometry, electronic structure, and photophysical properties.

The electronic structure of a molecule, particularly the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for determining its reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For pyridine derivatives, the nature and position of substituents significantly influence the HOMO and LUMO energy levels. Electron-donating groups, such as the methylamino group, are generally expected to raise the energy of the HOMO, while electron-withdrawing groups tend to lower it. For instance, a study on substituted 1,2,4-triazole (B32235) moiety-containing iridium(III) complexes showed that electron-donating groups like -OCH3 can destabilize both HOMO and LUMO levels, whereas electron-withdrawing groups like -F can stabilize the HOMO and destabilize the LUMO.

In a computational study of various pyridine derivatives, the HOMO-LUMO energy gap was calculated to understand their electronic properties. While specific values for 3-(methylamino)isonicotinic acid are not provided, the data from analogous compounds are instructive.

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indenopyran derivative (34) | -5.260 | -3.111 | -2.149 |

| Thiazolopyridine derivative (36) | -5.307 | -2.479 | -2.828 |

Source: Adapted from a study on pyridine derivatives.

These calculations, typically performed using DFT with a basis set like BLYP/DNP, help in correlating the electronic structure with observed biological activity. For this compound, the nitrogen of the pyridine ring and the methylamino group would be expected to play a significant role in defining the frontier orbitals.

Tautomerism, the interconversion of constitutional isomers, is a critical consideration for many heterocyclic compounds, including pyridine derivatives. For this compound, the potential for tautomerism exists involving the pyridine nitrogen and the amino group (amino-imino tautomerism), as well as the carboxylic acid group (keto-enol tautomerism).

Ab initio calculations are a powerful tool for investigating the relative stabilities of different tautomers. For example, studies on 2-pyridone and 4-pyridone have shown that computational methods can accurately predict the more stable tautomer in the gas phase. The relative energies of tautomers can be influenced by the choice of basis set, the inclusion of electron correlation, and zero-point vibrational energy corrections.

While direct studies on this compound are lacking, research on related systems like N-salicylidene-p-X-aniline compounds demonstrates that both experimental and computational (AM1 and ab initio HF/3-21G) methods can be used to study tautomeric equilibria and the influence of substituents. For this compound, it is hypothesized that the position of the methylamino and carboxylic acid groups would influence the tautomeric equilibrium, with the specific tautomer ratios being dependent on the solvent environment.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, which explores the different spatial arrangements of atoms in a molecule, is therefore a key area of computational investigation. For this compound, rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring, and the C-N bond of the methylamino group, would lead to different conformers.

Computational studies on related molecules, such as isonicotinamide, have used DFT to calculate the potential energy profiles for internal rotation and to identify the most stable conformers. Similar approaches could be applied to this compound to determine its preferred conformation and the energy barriers between different rotational isomers. The stability of different conformers is often influenced by intramolecular hydrogen bonding and steric effects.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with their environment. For this compound, MD simulations could be employed to understand its behavior in solution, including its solvation and the nature of intermolecular interactions.

The amino group and the pyridine nitrogen in aminopyridine derivatives are known to participate in hydrogen bonding. Studies on aminopyridines have shown that the pyridine nitrogen is a strong hydrogen bond acceptor, and the amino group can also act as an acceptor in certain positions. In the case of this compound, both the methylamino group and the carboxylic acid group would be expected to form hydrogen bonds with solvent molecules and with other molecules of the same compound.

DFT calculations on dimers of 2-aminopyridine (B139424) have been used to investigate the energetics of hydrogen bond formation. Such studies can partition the interaction energy into electrostatic, Pauli repulsive, and attractive orbital interaction components, providing a detailed understanding of the forces at play.

Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For derivatives of isonicotinic acid, QSAR studies have been successfully applied to understand and predict their antimycobacterial and antimicrobial activities.

In a typical QSAR study, a series of related compounds is synthesized and their biological activity is measured. Then, various molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each compound. Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the observed activity.

For example, a QSAR study on isonicotinic acid hydrazide derivatives identified the importance of topological parameters in governing their antimicrobial activity. Another study on nicotinic acid derivatives used QSAR to guide the design of new anti-inflammatory agents. While a specific QSAR model for this compound has not been reported, the extensive literature on related compounds suggests that such models could be developed to guide the optimization of its biological activities.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might bind to a protein target.

Docking studies on analogues of isonicotinic acid have been conducted to investigate their binding to various enzymes. For instance, isonicotinic acid hydrazide analogues have been docked into the active site of 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis. These studies help to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds.

Similarly, docking studies have been performed on nicotinic acid derivatives targeting the COX-2 active site to evaluate their anti-inflammatory potential. For this compound, molecular docking could be a valuable tool to screen for potential protein targets and to design more potent and selective inhibitors based on its predicted binding mode.

Exploration of Pharmacological and Biological Activities of 3 Methylamino Isonicotinic Acid and Its Derivatives

Antimicrobial and Antitubercular Research

The global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains, has spurred research into new and modified antimicrobial agents. nih.gov Derivatives of isonicotinic acid, a core component of the first-line antitubercular drug isoniazid (B1672263), have been a significant focus of this research. nih.govnih.govnih.gov

Studies on Mycobacterium tuberculosis and Related Pathogens

Isoniazid, or isonicotinic acid hydrazide (INH), has been a cornerstone of tuberculosis therapy for over half a century. nih.gov However, its effectiveness is hampered by the emergence of resistant Mycobacterium tuberculosis strains. nih.gov Structural modifications of INH, particularly at the N2 position of the hydrazide moiety, have been explored to create more lipophilic derivatives. These modifications aim to block the deactivating process of N-acetylation, a key mechanism of resistance. nih.gov

Studies have shown that certain Schiff base derivatives of isoniazid exhibit high levels of activity against M. tuberculosis both in laboratory settings and within infected macrophages. nih.gov These compounds have demonstrated protective effects in animal models of tuberculosis with low toxicity. nih.gov The enhanced efficacy of these structurally modified drugs is partly attributed to the suppression of their transformation by the host's metabolic processes. nih.gov

Recent research has also focused on hybrid molecules. For instance, a series of hybrid compounds containing aminopyridine and 2-chloro-3-formyl quinoline (B57606) were synthesized and screened for their antimycobacterial properties. nih.gov One such compound, UH-NIP-16, demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov In combination with existing antitubercular drugs like streptomycin, isoniazid, ethambutol, and bedaquiline, UH-NIP-16 was found to potentiate their effects, significantly lowering their minimum inhibitory concentrations. nih.gov

The following table summarizes the in vitro antitubercular activity of a selection of isonicotinic acid derivatives.

| Compound | Target Organism | Activity | Reference |

| Schiff bases of isoniazid | Mycobacterium tuberculosis | High in vitro activity | nih.gov |

| UH-NIP-16 | M. tuberculosis H37Rv (drug-sensitive) | MIC50: 1.86 ± 0.21 μM | nih.gov |

| UH-NIP-16 | M. tuberculosis CDC1551 (clinical strain) | MIC50: 3.045 ± 0.813 μM | nih.gov |

| 2k (tetrazine derivative) | M. tuberculosis H37Rv | MIC: 0.18 µg/ml | researchgate.net |

| 2l (tetrazine derivative) | M. tuberculosis H37Rv | MIC: 0.75 µg/ml | researchgate.net |

Enzyme Inhibition Studies

Beyond their antimicrobial properties, derivatives of 3-(Methylamino)isonicotinic acid have been investigated for their ability to inhibit various enzymes implicated in other diseases.

Histone Demethylase (KDM) Inhibition (e.g., KDM4A, KDM4B, KDM4C, KDM5B)

Histone demethylases (KDMs) are enzymes that play a critical role in epigenetic regulation by removing methyl groups from histones, thereby influencing gene expression. nih.govnih.gov Dysregulation of KDMs is associated with various cancers, making them attractive therapeutic targets. nih.govnih.gov

The KDM4 subfamily, including KDM4A, KDM4B, and KDM4C, are Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases that demethylate specific lysine (B10760008) residues on histone H3. nih.govnih.gov These enzymes are implicated in the progression of several cancers, including lung, breast, and colon cancer. nih.govnih.gov For instance, KDM4A and KDM4B have been shown to promote endometrial cancer progression. nih.gov

The KDM5 family, which includes KDM5B (also known as JARID1B), are also key regulators of gene expression and have been linked to cancer cell proliferation and drug resistance. nih.govmdpi.comresearchgate.net KDM5B is overexpressed in a number of malignancies and acts as a transcriptional repressor of certain tumor suppressor genes. mdpi.com

Isonicotinic acid derivatives have emerged as a class of inhibitors for these histone demethylases. sci-hub.se For example, 2-(methylcarbamoyl)isonicotinic acid was identified as a fragment that inhibits the enzymatic activity of KDM4A. researchgate.net Further development of this fragment has led to more potent derivatives. researchgate.net Similarly, other isonicotinic acid derivatives have shown inhibitory activity against KDM5B. sci-hub.se

The table below presents data on the inhibitory activity of selected compounds against various histone demethylases.

| Compound | Target Enzyme | IC50 | Reference |

| 11d (isonicotinic acid derivative) | KDM5B | 0.019 μM | sci-hub.se |

| 15 (pyrazolylpyridine derivative) | KDM5B | 0.076 μM | sci-hub.se |

| 16 (benzyloxypyrazolylpyridine) | KDM5B | 0.001 μM | sci-hub.se |

| KDOAM-25 | KDM5 enzymes | Not specified | nih.govresearchgate.net |

Cyclooxygenase (COX) Inhibition (COX-1, COX-2)

Cyclooxygenase (COX) enzymes are key to the production of prostaglandins, which are involved in inflammation and pain. nih.govnih.gov There are two main isoforms, COX-1 and COX-2. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is typically induced during inflammation. nih.govnih.gov Inhibition of COX enzymes, particularly COX-2, is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research has explored isonicotinic acid derivatives as potential COX inhibitors. nih.gov In silico docking studies have been used to predict the binding potential of these compounds to the active site of the COX-2 enzyme. nih.gov Some isonicotinamides and isonicotinates have demonstrated significant anti-inflammatory activity, which is believed to be correlated with their inhibitory effect on COX-2. nih.gov

For example, certain synthesized isoxazole (B147169) derivatives have shown selective inhibition of COX-2 over COX-1 in in vitro assays. nih.gov

The following table provides inhibitory data for selected compounds against COX enzymes.

| Compound | Enzyme | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) | Reference |

| 5 (isonicotinate) | COX (unspecified) | 95.9 | 1.42 ± 0.1 | nih.gov |

| 6 (isonicotinate) | COX (unspecified) | 67.3 | 8.6 ± 0.5 | nih.gov |

| 8b (isonicotinate) | COX (unspecified) | 85.4 | 3.7 ± 1.7 | nih.gov |

| C3 (isoxazole derivative) | COX-2 | Not specified | 0.93 ± 0.01 µM | nih.gov |

| C5 (isoxazole derivative) | COX-2 | Not specified | 0.85 ± 0.04 µM | nih.gov |

| C6 (isoxazole derivative) | COX-2 | Not specified | 0.55 ± 0.03 µM | nih.gov |

Cholesterol Hydroxylase Inhibition

3-Methyl-isonicotinic acid has been identified as a derivative used in the preparation of compounds that act as inhibitors of cholesterol 24-hydroxylase. scbt.com This enzyme is involved in cholesterol metabolism in the brain.

Receptor Antagonism Investigations

Research into the potential of this compound and its derivatives as receptor antagonists is an emerging field. The following subsections outline the current state of investigation into their effects on specific receptor targets.

The adenosine (B11128) A2A receptor is a subject of significant interest in medicinal chemistry due to its role in various physiological processes. However, a review of currently available scientific literature and patent databases did not yield specific studies investigating this compound or its direct derivatives as antagonists of the adenosine A2A receptor.

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a key target for the development of therapeutics for neurological and psychiatric disorders. At present, there is no publicly accessible research or patent literature detailing the investigation of this compound or its derivatives for antagonistic activity at the mGluR2 receptor.

Neurokinin-1 (NK1) receptor antagonists have established therapeutic applications, particularly as antiemetics. nih.gov While the broader class of isonicotinic acid derivatives has been explored in various therapeutic contexts, specific research detailing the synthesis and evaluation of this compound derivatives as NK1 receptor antagonists is not available in the reviewed scientific literature.

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) is a well-established target for cognitive enhancement and anti-inflammatory drug discovery. A comprehensive search of scientific and patent literature did not reveal any studies focused on the modulatory activity of this compound or its derivatives on the α7 nAChR subtype.

Anticancer Research

The investigation of novel chemical entities for anticancer activity is a cornerstone of modern pharmaceutical research. While specific data on this compound is limited, research into the broader class of isonicotinic acid derivatives has shown some promise.

While direct in vitro cytotoxicity data for this compound against human cancer cell lines is not available in the public domain, studies on related isonicotinic acid hydrazide derivatives have been conducted. These studies provide some insight into the potential of the isonicotinic acid scaffold in anticancer research.

One study evaluated a series of thirty-two isonicotinic acid hydrazide derivatives for their cytotoxic activity against four human cancer cell lines. researchgate.net The results indicated that the nature, position, and number of substituents on the aromatic ring were critical for biological activity. Notably, the presence of a hydroxyl group on the benzene (B151609) ring, particularly in the ortho position, was found to be important for the anticancer activity of this series of compounds. researchgate.net

Another study focused on the synthesis of novel nicotinic acid-based compounds as potential VEGFR-2 inhibitors and evaluated their cytotoxicity against a panel of 60 human cancer cell lines. nih.gov Two compounds, 5b and 5c, were further investigated against HCT-15, PC-3, and CF-295 cancer cell lines, with compound 5c showing notable cytotoxic potential. nih.gov

A Chinese patent also describes a class of isonicotinic acid derivatives with inhibitory activity against human lung cancer (A549), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines. google.com

The following table summarizes the cytotoxic activities of some isonicotinic acid derivatives from the literature.

| Compound Class | Cell Line | Activity | Reference |

| Isonicotinic Acid Hydrazide Derivatives | OVCAR-8 (ovary), SF-295 (glioblastoma), HCT-116 (colon) | Active to Inactive (GI % varied) | researchgate.net |

| Nicotinic Acid-Based VEGFR-2 Inhibitors | HCT-15 (colon), PC-3 (prostate), CF-295 | Compound 5c showed high cytotoxic potential | nih.gov |

| Isonicotinic Acid Derivatives | A549 (lung), HCT-116 (colon), MCF-7 (breast) | Strong inhibitory activity | google.com |

It is important to reiterate that these findings are for related isonicotinic acid derivatives and not for this compound itself. Further research is required to determine if this compound or its specific derivatives possess any significant cytotoxic activity against human cancer cell lines.

Mechanisms of Cytotoxic Activity

The cytotoxic potential of nitrogenous heterocycles, including derivatives of pyridine (B92270) and isonicotinic acid, is a significant area of research in the development of new therapeutic agents. Studies on related compounds suggest several mechanisms through which these molecules may exert cytotoxic effects.

One established mechanism for nitrogen-containing heteroaromatic compounds is the inhibition of tubulin polymerization. nih.gov Microtubules are crucial for mitotic spindle formation during cell division, and their disruption leads to cell cycle arrest and apoptosis. nih.gov For instance, certain imidazole (B134444) derivatives, which share a nitrogenous heterocyclic core, have been shown to interfere with microtubule function, acting in a manner similar to established antineoplastic drugs like taxanes and vinca (B1221190) alkaloids. nih.gov Molecular docking studies have suggested that specific structural features, such as a methoxy (B1213986) group on a derivative, can be responsible for this tubulin inhibition. nih.gov

Another potential pathway for cytotoxicity involves the disruption of key signaling pathways that are often overactive in cancer cells. The PI3K/AKT/mTOR pathway, which is critical for cell survival, proliferation, and invasion, has been identified as a possible target for nitrogen-based derivatives. nih.gov Furthermore, some thiourea (B124793) derivatives have demonstrated potent pro-apoptotic activity, inducing late-stage apoptosis in colon and leukemia cancer cell lines. scispace.com These derivatives have also been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and cancer cell proliferation. scispace.com

Recent research into novel acylhydrazone derivatives of nicotinic acid, a structural isomer of isonicotinic acid, has revealed significant activity against Gram-positive bacteria and some fungi, while showing no toxic effects on normal cell lines. nih.gov This highlights the potential for developing selective antimicrobial and anticancer agents from this class of compounds.

The following table summarizes the cytotoxic activity of some nitrogenous heterocyclic derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

| Imidazole Derivative 8 | MDA-MB-231 | 4.7 | Not specified, selective vs. non-malignant cells |

| HL60 | 9.23 | Disrupts AKT/mTOR pathway | |

| Imidazole Derivative 9 | MDA-MB-231 | 17.02 | Tubulin polymerization inhibition, caspase 3/7 dependent-apoptosis |

| HL60 | 8.63 | Disrupts AKT/mTOR pathway | |

| Thiourea Derivative 2 | SW620 | Late apoptosis in 95-99% of cells | Pro-apoptotic, IL-6 inhibition |

| Thiourea Derivative 8 | SW620 | Late apoptosis in 95-99% of cells | Pro-apoptotic, IL-6 inhibition |

Antiradical and Antioxidant Activity Studies

Pyridinecarboxylic acids, the parent class of this compound, and their derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants. While the pyridinecarboxylic acid isomers themselves exhibit only moderate antioxidant activity, their derivatives, particularly metal complexes, have shown significantly enhanced potential. nih.gov

For example, stannoxane derivatives of pyridinecarboxylic acids have demonstrated notable in vitro antiradical activity. nih.gov In DPPH (1,1-diphenyl-2-picrylhydrazil) radical scavenging assays, a diphenyltin (B89523) derivative of 3-pyridinecarboxylic acid showed behavior very similar to the standard antioxidant, vitamin C. nih.gov In the Ferric-Reducing Antioxidant Power (FRAP) assay, another measure of antioxidant capacity, a different organotin derivative proved to be even more effective. nih.gov This suggests that the metallic moiety plays a crucial role in enhancing the antioxidant properties of the parent molecule. nih.gov

Studies on other pyridine derivatives have further supported their potential as antioxidants. nih.govmdpi.com Research on dipicolinic acid (2,6-pyridinedicarboxylic acid) derivatives has identified key structural features for potent antioxidant activity, including a low number of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, and enhanced molecular polarity. scispace.com

The antioxidant activity of these compounds is often evaluated by their ability to decolorize DPPH, a stable free radical. The extent of decolorization, measured by changes in absorbance, provides a quantitative measure of the compound's radical scavenging ability. ajol.info

The table below presents the radical scavenging activity of selected pyridine derivatives.

| Compound/Derivative | Assay | Activity/IC50 | Comparison |

| Diphenyltin derivative of 3-pyridinecarboxylic acid | DPPH | Similar to Vitamin C | - |

| Organotin derivative 8 | FRAP | Better than diphenyltin derivative 5 | - |

| 3-(Arylmethylamino)pyridone derivatives 3a-e, 3h | DPPH | Not inferior to ascorbic acid | - |

| 3-(Arylmethylamino)pyridone derivatives 3b, 3d | ABTS | Comparable to ascorbic acid and Trolox | - |

| Supramolecular Copper (II) Complex | DPPH | IC50: 33.9 ± 1.39 µM | More potent than ascorbic acid (40.5 ± 1.2 µM) and BHA (44.6 ± 0.67 µM) |

In Vivo Biological Studies

Metabolic Fate and Biotransformation Pathways (e.g., formation of isonicotinic acid metabolites)

The biotransformation of a xenobiotic like this compound is expected to involve enzymatic reactions that increase its water solubility to facilitate excretion. nih.gov Based on the metabolism of structurally similar compounds, several metabolic pathways can be postulated.

A primary metabolic pathway is likely the formation of isonicotinic acid . The hydrolysis of the amide bond in isoniazid (isonicotinic acid hydrazide), a well-known antituberculosis drug, to yield isonicotinic acid is a major metabolic route. frontiersin.org It is plausible that the methylamino group of this compound could be cleaved to form isonicotinic acid.

Once formed, isonicotinic acid can be further metabolized. Microbial metabolism of isonicotinic acid has been shown to produce 2-hydroxyisonicotinic acid and subsequently citrazinic acid (2,6-dihydroxyisonicotinic acid). ias.ac.in

Another potential metabolic transformation is N-demethylation of the methylamino group. The metabolism of neonicotinoid insecticides, which can feature chloropyridinylmethylamino structures, often involves N-demethylation. acs.org This would result in the formation of 3-aminoisonicotinic acid.

Furthermore, the metabolism of isoniazid involves acetylation of the terminal amine group. frontiersin.org While the methylamino group is a secondary amine, the potential for acetylation or other conjugation reactions at this site or on the pyridine ring cannot be ruled out.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profile of this compound and its derivatives, which includes their absorption, distribution, metabolism, and excretion (ADME), is crucial for their potential therapeutic efficacy. Pyridine-containing compounds are prevalent in many FDA-approved drugs, often due to their favorable physicochemical properties that can lead to good pharmacokinetic profiles. nih.gov

The pyridine ring can enhance aqueous solubility and metabolic stability. nih.gov However, specific structural modifications can significantly influence these properties. For example, in a series of 2-pyridinemethylamine derivatives, the introduction of a fluorine atom was shown to enhance oral bioavailability and prolong the duration of action. nih.gov This highlights the potential for targeted chemical modifications to optimize the pharmacokinetic properties of this compound derivatives.

Computational tools are often used in the early stages of drug development to predict the ADME properties of novel compounds. For some nitrogenous heterocycles, these in silico studies have predicted acceptable pharmacokinetic profiles. nih.gov

General Toxicity Profiling

The toxicity profile of this compound is not well-documented. However, information on related compounds can provide an indication of potential safety concerns.

Isonicotinic acid, a likely metabolite, is classified as a substance that causes serious eye irritation. nih.gov On the other hand, it is not classified as a skin irritant, corrosive, or a substance with high acute toxicity. nih.gov

In contrast, novel acylhydrazone derivatives of nicotinic acid were found to be non-toxic to normal cell lines, suggesting that it is possible to design pyridine-based compounds with a favorable safety profile. nih.gov The toxicity of any given derivative will ultimately depend on its specific chemical structure and how it interacts with biological systems.

Coordination Chemistry and Materials Science Applications of 3 Methylamino Isonicotinic Acid

Ligand Design and Metal Complexation (e.g., with transition metals, lanthanides)

3-(Methylamino)isonicotinic acid is an N,O-bidentate ligand, capable of coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms of the carboxylate group. The presence of the electron-donating methylamino group at the 3-position is expected to increase the electron density on the pyridine ring, potentially enhancing its coordinating ability compared to unsubstituted isonicotinic acid.

Transition Metal Complexes: The coordination chemistry of isonicotinic acid and its derivatives with transition metals is extensive. These ligands are known to form stable complexes with a variety of transition metals, including but not limited to copper (Cu), nickel (Ni), cobalt (Co), iron (Fe), and manganese (Mn). nih.govpen2print.org The resulting complexes exhibit diverse geometries, such as octahedral, tetrahedral, and square planar, depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. nih.govresearchgate.net For instance, Schiff base derivatives of isonicotinic acid have been shown to form mononuclear complexes with many transition metals, typically with a 1:2 metal-to-ligand ratio, resulting in octahedral geometries. nih.gov An exception is often seen with Cu(II), which can form 1:1 complexes with a square planar or distorted tetrahedral geometry. nih.gov Given these precedents, this compound is expected to form similar complexes, with the methylamino group potentially influencing the electronic properties and stability of the resulting coordination compounds.

Lanthanide Complexes: Isonicotinic acid derivatives are also effective ligands for lanthanide ions. The coordination with lanthanides often involves the carboxylate group, and the resulting complexes can exhibit interesting photoluminescent properties. While specific studies on this compound with lanthanides are not available, research on related ligands provides insight. For example, lanthanide complexes with other isonicotinic acid derivatives have been synthesized and characterized, revealing their potential in the development of luminescent materials. researchgate.net The coordination environment around the lanthanide ion in such complexes can be high, often involving multiple ligand molecules and sometimes solvent molecules. researchgate.net

Table 1: Comparison of Isonicotinic Acid and its Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Isonicotinic acid | 55-22-1 | C₆H₅NO₂ | 123.11 | Parent compound, well-studied coordination chemistry. |

| 3-Methyl-isonicotinic acid | 4021-12-9 | C₇H₇NO₂ | 137.14 | Derivative used in the preparation of cholesterol 24 hydroxylase inhibitors. scbt.com |

| 3-Aminoisonicotinic acid | 7579-20-6 | C₆H₆N₂O₂ | 138.12 | A related building block in organic synthesis. bldpharm.com |

| This compound | 1461602-59-4 | C₇H₈N₂O₂ | 152.15 | The subject of this article, a versatile small molecule scaffold. biosynth.com |

This table is generated based on available data for comparative purposes.

Catalytic Applications (e.g., nucleophilic catalysts)

The pyridine nitrogen in this compound, being a reasonably strong nucleophile, suggests its potential application in nucleophilic catalysis. Pyridine and its derivatives are well-known to catalyze a variety of organic reactions. The methylamino group, being electron-donating, would further enhance the nucleophilicity of the pyridine nitrogen, making it a potentially more effective catalyst than unsubstituted pyridines.

While direct catalytic studies of this compound are not prominent in the literature, the broader family of isonicotinic acid derivatives has been explored in catalysis. For instance, the oxidation of picolines to produce isonicotinic acids often employs catalytic systems, highlighting the role of related structures in facilitating chemical transformations. mdpi.comresearchgate.net Although this is a different type of catalysis, it underscores the chemical reactivity of the pyridine ring system. The potential for this compound to act as a nucleophilic catalyst in reactions such as acylation or silylation warrants further investigation.

Bioinorganic Chemistry (e.g., copper complexes)

The intersection of metal complexes and biological systems is a cornerstone of bioinorganic chemistry. Copper complexes, in particular, are of significant interest due to the essential role of copper in many biological processes. Copper complexes of nicotinic acid (an isomer of isonicotinic acid) and its derivatives have been studied for their potential biological activities, including as mimics of the enzyme superoxide (B77818) dismutase (SOD). nih.gov

Table 2: Investigated Properties of Related Isonicotinic Acid Metal Complexes

| Metal Complex | Application/Property Investigated | Reference |

| Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide | Antibacterial activity | nih.gov |

| Copper complexes of nicotinic-aromatic carboxylic acids | Superoxide dismutase (SOD) mimetic activity, antimicrobial activity | nih.gov |

| Transition metal complexes of isonicotinoylhydrazone-9-anthraldehyde | Thermal analysis and structural studies | scispace.com |

This table highlights research on related compounds to infer potential applications for this compound complexes.

Future Perspectives and Research Directions for 3 Methylamino Isonicotinic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The advancement of research into 3-(Methylamino)isonicotinic Acid is contingent upon the availability of efficient and scalable synthetic routes. Future research will likely focus on moving beyond traditional methods to embrace more innovative and sustainable chemical processes. The exploration of microwave-assisted organic synthesis, for instance, offers a promising avenue for accelerating reaction times and improving yields, a technique that has proven successful for related heterocyclic compounds. nih.gov Furthermore, developing novel catalytic systems is a critical research direction. Investigations into new metal-based or organocatalysts could lead to more selective and environmentally benign production methods, reducing waste and energy consumption, similar to advancements seen in the synthesis of nicotinic acid. mdpi.com The goal is to establish methodologies that are not only high-yielding but also align with the principles of green chemistry. mdpi.com

Advanced Structural Characterization and Conformational Analysis

A profound understanding of a molecule's three-dimensional structure is fundamental to elucidating its function. For this compound, future research must employ advanced analytical techniques to achieve a comprehensive structural and conformational profile. While standard spectroscopic methods like NMR and IR are foundational, high-resolution techniques are necessary for a more detailed picture. mdpi.comresearchgate.net

Single-crystal X-ray diffraction will be invaluable for determining the precise solid-state structure, bond angles, and intermolecular interactions. mdpi.com In parallel, advanced NMR spectroscopy techniques can probe its conformational dynamics in solution. This detailed structural data is a prerequisite for understanding how the molecule interacts with biological targets and for the rational design of new derivatives. A key future endeavor will be to build a comprehensive model of its conformational possibilities, which directly influences its biological activity. nih.gov

Deepening Mechanistic Understanding of Biological Interactions

The isonicotinic acid scaffold is present in numerous compounds with established biological activity, including anti-tuberculosis and anti-inflammatory agents. chemimpex.comnih.gov A pivotal future research direction for this compound is to systematically screen it for a range of biological activities and, more importantly, to decipher the underlying mechanisms of action.

Initial studies should focus on its potential as an antimicrobial or anti-inflammatory agent, given the known properties of its chemical relatives. nih.gov Research should aim to identify specific molecular targets, such as enzymes or receptors, through biochemical assays. chemimpex.com For example, studies on related isonicotinic acid derivatives have highlighted their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and various bacterial enzymes. nih.gov Understanding these interactions at the molecular level is crucial for optimizing the compound's structure to enhance potency and selectivity.

Computational Design and Predictive Modeling for Structure-Function Relationships

In modern drug discovery, computational chemistry and machine learning are indispensable tools for accelerating the design and optimization of new therapeutic agents. nih.gov Future research on this compound should heavily leverage these in silico approaches. Molecular docking studies can be employed to predict how the compound and its virtual derivatives bind to the active sites of various protein targets, providing insights into potential therapeutic applications. nih.gov

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) and machine learning models can establish robust correlations between the chemical structure of derivatives and their biological activity. nih.gov These predictive models, built upon experimental data, can guide the synthesis of new analogues with improved efficacy and drug-like properties, saving significant time and resources in the discovery pipeline. nih.govnih.gov

Exploration of New Therapeutic and Material Applications

Building on the foundation of its structural and biological characterization, a major future goal is to explore novel applications for this compound and its derivatives.

Therapeutic Applications: The structural similarity to known antitubercular agents, such as isoniazid (B1672263), makes the investigation of its antimycobacterial properties a high-priority research area. nih.govmdpi.com Beyond infectious diseases, its potential as an anti-inflammatory agent warrants investigation. nih.gov Derivatives of the related 3-methyl-isonicotinic acid are used to prepare inhibitors of cholesterol 24-hydroxylase, suggesting a potential role in developing treatments for neurodegenerative diseases. scbt.com

Material Science Applications: The utility of isonicotinic acid and its derivatives extends beyond medicine into material science. chemimpex.com The parent compound, nicotinic acid, is used in applications such as electroplating and as a corrosion inhibitor for steel. mdpi.com Future research could explore whether this compound or polymers derived from it possess unique properties suitable for creating specialty materials, coatings, or functional polymers.

Integration of Multi-Omics Data in Drug Discovery Initiatives

To gain a holistic view of the biological effects of this compound, future research should embrace a multi-omics approach. nih.govnashbio.com This cutting-edge strategy integrates data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of a compound's impact on biological systems. nashbio.commdpi.com

By treating cells or model organisms with the compound and analyzing the subsequent changes across these different molecular layers, researchers can uncover novel drug targets, elucidate complex mechanisms of action, identify potential biomarkers for efficacy or toxicity, and understand pathways of drug resistance. nih.govnih.gov This systems-level perspective has the potential to revolutionize the drug discovery process, enabling the development of more effective and precisely targeted therapies based on the this compound scaffold. nashbio.com

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 3-(Methylamino)isonicotinic Acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of isonicotinic acid derivatives often involves catalytic oxidation of substituted pyridines. For example, vanadium-anatase catalysts have been shown to selectively oxidize 4-methylpyridine to isonicotinic acid under controlled temperature and oxygen flow . For introducing the methylamino group, reductive amination or nucleophilic substitution could be explored. Optimization should focus on catalyst selection (e.g., anatase for higher selectivity), solvent systems (polar aprotic solvents for stability), and temperature gradients to minimize byproducts like aldehydes or decarboxylated derivatives .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the methylamino group’s position and electronic environment by analyzing coupling patterns and chemical shifts.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity, particularly for detecting unreacted precursors or oxidation byproducts.

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., C₈H₈N₂O₂) and detects isotopic patterns for halogenated impurities if present .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates.

- Waste Disposal : Neutralize acidic residues before disposal, as carboxylic acids can corrode containers .

Advanced Research Questions

Q. How does the methylamino substituent influence the electronic and steric properties of isonicotinic acid derivatives, and what are the implications for reactivity?

- Methodological Answer : The methylamino group introduces electron-donating effects via resonance (+R), which can stabilize intermediates during nucleophilic substitution or metal-catalyzed reactions. Steric hindrance from the methyl group may reduce accessibility to the carboxylic acid’s reactive site, necessitating bulky catalysts (e.g., Pd(OAc)₂ with phosphine ligands) for cross-coupling reactions. Computational modeling (DFT) can predict charge distribution and guide functionalization strategies .

Q. What are common sources of data contradiction in studies on methylamino-substituted isonicotinic acid derivatives, and how can these be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in cell lines or enzyme sources (e.g., bacterial vs. mammalian InhA enzymes) can skew activity results. Standardize assays using WHO-recommended protocols.

- Purity Discrepancies : Trace solvents (e.g., DMF) may inhibit biological activity. Use preparative HPLC or recrystallization to achieve ≥95% purity.

- Structural Analogues : Misidentification of regioisomers (e.g., 2- vs. 3-substituted derivatives) can lead to false conclusions. Validate structures via X-ray crystallography .

Q. What computational methods are recommended for predicting interactions between this compound and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like mycobacterial InhA or human kinases.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

- QSAR Modeling : Train models on datasets of structurally related inhibitors to predict IC₅₀ values and off-target effects .

Data Contradiction Analysis

Key Takeaways for Researchers

- Synthesis : Prioritize anatase-supported catalysts for selective oxidation .

- Characterization : Combine NMR, HPLC, and HRMS for unambiguous structural confirmation .

- Safety : Adopt rigorous PPE and waste management protocols .

- Advanced Studies : Leverage computational tools to predict interactions and resolve data inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。